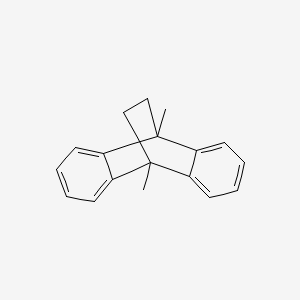

9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene

Description

9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene is a structurally rigid polycyclic compound characterized by an ethano-bridged anthracene core with methyl substituents at positions 9 and 10. This framework serves as a versatile scaffold in medicinal chemistry and materials science due to its planar aromatic system and capacity for functionalization. Derivatives of this compound exhibit diverse applications, including anticancer agents and host-guest systems for selective molecular recognition .

Properties

Molecular Formula |

C18H18 |

|---|---|

Molecular Weight |

234.3 g/mol |

IUPAC Name |

1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |

InChI |

InChI=1S/C18H18/c1-17-11-12-18(2,15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)17/h3-10H,11-12H2,1-2H3 |

InChI Key |

RDHANTKFSHTKBB-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(C3=CC=CC=C31)(C4=CC=CC=C24)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene involves several steps. One common method includes the bromination of 9,10-dimethyl-9,10-ethanoanthracene to form 2,3,6,7-tetrabromo-9,10-dimethyl-9,10-ethanoanthracene. This intermediate is then subjected to multi-fold amination to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including bromination and amination, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine or nitric acid under controlled temperatures.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as brominated or nitrated compounds .

Scientific Research Applications

9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its rigid structure and electronic properties.

Supramolecular Chemistry: Serves as a building block for constructing supramolecular assemblies and host-guest chemistry.

Material Science: Utilized in the synthesis of metal-organic frameworks (MOFs) and porous polymers.

Mechanism of Action

The mechanism of action of 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene is primarily based on its ability to participate in π-π interactions and form stable complexes with various guest molecules. This property is leveraged in supramolecular chemistry and material science to create stable and functional materials .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Physical Properties

Substituents influence melting points and solubility:

- Nitroethyl derivatives (e.g., 14b ) exhibit high melting points (295–297°C) due to strong intermolecular interactions .

- Maleimide adducts (e.g., 19c ) show reduced crystallinity, forming oils or low-melting solids (e.g., 19c: gold oil; 19e: 186–188°C) .

Key Research Findings

Anticancer Mechanisms

- Nitrovinyl Derivatives : Induce apoptosis in Burkitt’s lymphoma cells via reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Maleimide Adducts: Exhibit selective toxicity toward cancer cells (e.g., DG-75) while sparing normal peripheral blood mononuclear cells (PBMCs) .

Host-Guest Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.